molecular formula C22H22N2O5 B14282785 Methylazatoxin CAS No. 129565-13-5

Methylazatoxin

Cat. No.: B14282785
CAS No.: 129565-13-5
M. Wt: 394.4 g/mol
InChI Key: SCLLIEKCYQJGGW-RNODOKPDSA-N
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Description

Methylazatoxin is a synthetic compound known for its pharmacological properties, particularly as an inhibitor of topoisomerase-II and tubulin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazatoxin typically involves multi-step organic reactions. One common method includes the reaction of azatoxin with methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Methylazatoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylazatoxin has been extensively studied for its applications in various fields:

Mechanism of Action

Methylazatoxin exerts its effects primarily by inhibiting topoisomerase-II and tubulin. This inhibition disrupts the normal function of these proteins, leading to cell cycle arrest at the M-phase and subsequent apoptosis. The molecular targets include the DNA-topoisomerase-II complex and tubulin, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylazatoxin is unique due to its specific methylation, which enhances its ability to induce M-phase arrest and apoptosis in cancer cells. This makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

129565-13-5

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(10R,15S)-10-(3,4,5-trimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

InChI

InChI=1S/C22H22N2O5/c1-26-17-8-12(9-18(27-2)21(17)28-3)20-19-15(10-13-11-29-22(25)24(13)20)14-6-4-5-7-16(14)23-19/h4-9,13,20,23H,10-11H2,1-3H3/t13-,20+/m0/s1

InChI Key

SCLLIEKCYQJGGW-RNODOKPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3

Origin of Product

United States

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